molecular formula C17H17BrClNOS2 B2856217 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide CAS No. 337923-63-4

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide

Cat. No. B2856217
CAS RN: 337923-63-4
M. Wt: 430.8
InChI Key: ANRVRXASOQUWCG-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide, commonly known as BCS-1774, is a synthetic compound that has been developed for potential use in scientific research. BCS-1774 belongs to a class of compounds known as arylalkylamines, which have been shown to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of BCS-1774 is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. BCS-1774 has been shown to increase levels of the neurotransmitters dopamine and serotonin in the brain, which may contribute to its activity as an antidepressant and anxiolytic.
Biochemical and Physiological Effects:
BCS-1774 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitters dopamine and serotonin in the brain, which may contribute to its activity as an antidepressant and anxiolytic. BCS-1774 has also been shown to have activity as an inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters. Inhibition of MAO-A can lead to increased levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of BCS-1774 is its potential as a research tool in a variety of fields, including neuroscience, pharmacology, and toxicology. It has been shown to have activity at several different receptor types, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the sigma-1 receptor. BCS-1774 has also been shown to have activity as an inhibitor of the enzyme monoamine oxidase A (MAO-A). However, one limitation of BCS-1774 is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on BCS-1774. One direction is to further investigate its activity at different receptor types, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the sigma-1 receptor. Another direction is to investigate its activity as an inhibitor of the enzyme monoamine oxidase A (MAO-A) in more detail. Additionally, it may be useful to investigate the potential therapeutic uses of BCS-1774, such as in the treatment of depression and anxiety disorders. Finally, it may be useful to investigate the potential side effects of BCS-1774, as well as its potential interactions with other drugs.

Synthesis Methods

BCS-1774 can be synthesized using a multi-step process. The first step involves the reaction of 4-bromothiophenol with 2-bromoethylamine hydrobromide to form 2-(4-bromophenylthio)ethylamine. This intermediate is then reacted with 4-chlorobenzyl chloride to form BCS-1774.

Scientific Research Applications

BCS-1774 has been shown to have potential as a research tool in a variety of fields, including neuroscience, pharmacology, and toxicology. It has been shown to have activity at several different receptor types, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the sigma-1 receptor. BCS-1774 has also been shown to have activity as an inhibitor of the enzyme monoamine oxidase A (MAO-A).

properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-2-(4-chlorophenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNOS2/c1-12(23-16-8-4-14(19)5-9-16)17(21)20-10-11-22-15-6-2-13(18)3-7-15/h2-9,12H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRVRXASOQUWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1=CC=C(C=C1)Br)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide

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